Methyl 5-amino-1H-indole-3-carboxylate
Description
Structural Characterization
Crystallographic Analysis and Molecular Geometry
While direct crystallographic data for methyl 5-amino-1H-indole-3-carboxylate remains unreported, insights can be inferred from structurally related indole derivatives. X-ray diffraction (XRD) studies of analogous compounds, such as 5-nitroindole derivatives, reveal common motifs:
- Planar indole core : The bicyclic indole system adopts a planar conformation due to aromatic stabilization, with the pyrrole nitrogen in a partially saturated state.
- Intermolecular interactions : Hydrogen bonding between the amino group (N–H) and ester carbonyl oxygen (C=O) is critical for crystal packing. For example, in 1H-indole-2-carboxylic acid derivatives, O–H···O hydrogen bonds dominate, forming cyclic dimers or chains.
For this compound, the amino group at position 5 and the ester at position 3 likely participate in a similar hydrogen-bonding network. Computational models predict a spatial arrangement where the amino group is oriented toward the ester carbonyl, enabling intramolecular hydrogen bonding (N–H···O), which stabilizes the conformation.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance (NMR) Spectral Features
The NMR profile of this compound is consistent with its functional groups:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| NH₂ (Amino) | 4.77–5.00 | Singlet | Broad signal due to NH₂ exchange |
| CH₃ (Methyl ester) | 3.76–3.85 | Singlet | OCH₃ |
| Aromatic (Indole H4) | 7.14–7.18 | Doublet | Proton adjacent to amino group |
| Aromatic (Indole H6) | 6.50–6.60 | Doublet | Proton meta to ester |
| Aromatic (Indole H2) | 7.80–7.85 | Doublet | Proton adjacent to ester |
Note: Data extrapolated from structurally similar compounds (e.g., ethyl 1-acetamido-2-methyl-1H-indole-3-carboxylate).
Key observations include:
- Amino proton signals : Broad singlets in DMSO-d₆ due to rapid proton exchange with the solvent.
- Ester methyl group : Sharp singlet at ~3.76 ppm, characteristic of deshielded methyl groups adjacent to electron-withdrawing carbonyl groups.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Profiles
Infrared (IR) Spectrum :
- N–H Stretch : Broad absorption at ~3250–3300 cm⁻¹ (NH₂).
- C=O Stretch : Strong peak at ~1700–1705 cm⁻¹ (ester carbonyl).
- C=N/C=C (Aromatic) : Peaks at ~1450–1600 cm⁻¹, corresponding to indole ring vibrations.
Ultraviolet-Visible (UV-Vis) Spectrum :
Computational Molecular Modeling and Density Functional Theory (DFT) Studies
DFT calculations provide insights into electronic structure and vibrational modes:
| Property | DFT Value (B3LYP/6-311++G(d,p)) | Experimental Correlation |
|---|---|---|
| HOMO-LUMO Gap | ~4.5–5.0 eV | UV-Vis λ_max ~280 nm |
| C=O Bond Length | ~1.22 Å | IR ν(C=O) ~1700 cm⁻¹ |
| N–H Bond Length | ~1.02 Å | IR ν(N–H) ~3300 cm⁻¹ |
Key Findings :
Structure
2D Structure
Properties
IUPAC Name |
methyl 5-amino-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGOYLXTHMHOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666432 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686747-19-3 | |
| Record name | Methyl 5-amino-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Fischer Indole Synthesis
A common method for synthesizing indole derivatives involves the Fischer indole synthesis. This process typically requires a phenylhydrazine and an aldehyde or ketone. However, for methyl 5-amino-1H-indole-3-carboxylate, a similar approach might involve using a diazonium salt intermediate derived from an appropriate aniline precursor.
Reaction Conditions and Optimization
Optimization of reaction conditions is crucial for achieving high yields and purity. Factors such as temperature, solvent choice, and catalyst loading can significantly impact the outcome.
| Reaction Conditions | Description | Optimization Strategies |
|---|---|---|
| Temperature | Elevated temperatures (e.g., reflux) often enhance reaction rates. | Monitor temperature to avoid degradation. |
| Solvent Choice | Polar aprotic solvents like DMF or DMSO are commonly used. | Select solvents based on reagent solubility and stability. |
| Catalyst Loading | Metal catalysts like Cu(I) or Pd(0) can facilitate reactions. | Adjust catalyst amounts to balance yield and cost. |
Characterization Techniques
After synthesis, confirming the structural identity of this compound is essential. Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : $${}^{1}$$H and $${}^{13}$$C NMR to identify proton and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : To confirm functional groups like the ester carbonyl.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like triethylamine (Et3N).
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Medicinal Chemistry
Methyl 5-amino-1H-indole-3-carboxylate is being investigated as a potential lead compound in drug discovery due to its diverse biological activities. Its structural resemblance to known biologically active compounds suggests possible therapeutic applications, including:
- Antiviral Activity : Preliminary studies indicate that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Properties : Research has shown potential mechanisms through which this compound may induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer agent.
- Antimicrobial Effects : The compound has been studied for its ability to combat bacterial infections, highlighting its potential as an antimicrobial agent.
Organic Synthesis
In organic chemistry, this compound serves as a versatile building block for the synthesis of more complex indole derivatives. Its unique functional groups allow for various chemical reactions:
- Reactions :
- Substitution Reactions : Electrophilic substitution can occur at the indole ring, facilitating the formation of diverse derivatives.
- Coupling Reactions : The amino group can participate in coupling reactions to create more complex structures.
This versatility makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Activity
A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza virus strains. The results indicated that the compound significantly reduced viral titers in vitro, suggesting its potential as a therapeutic agent against influenza infections.
Case Study 2: Anticancer Mechanisms
Research published in the Journal of Medicinal Chemistry demonstrated that this compound induced apoptosis in human breast cancer cells through the activation of caspase pathways. This finding supports further investigation into its use as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group at the 5-position and the carboxylate ester group at the 3-position play crucial roles in its biological activity. The compound can bind to enzymes, receptors, and other biomolecules, modulating their functions and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural and Functional Group Variations
The following table summarizes key structural features and properties of Methyl 5-amino-1H-indole-3-carboxylate and its analogs:
Key Differences and Implications
Substituent Position and Reactivity
- Carboxylate Position: Derivatives with a carboxylate at position 2 (e.g., 5-benzyloxy-1H-indole-2-carboxylic acid ) exhibit distinct electronic and steric profiles compared to position 3 analogs.
- Amino vs. Methoxy/Methyl Groups: The 5-amino group in this compound provides hydrogen-bonding capability and polarity, contrasting with the electron-donating methoxy (5-OCH₃) or non-polar methyl (5-CH₃) groups in analogs . This difference may influence biological activity, such as binding affinity to enzymes or receptors.
Physicochemical Properties
- Solubility: The 5-amino and 3-ester groups in this compound enhance water solubility compared to 5-methyl or 5-methoxy derivatives, which are more hydrophobic .
- Stability: The amino group’s susceptibility to oxidation necessitates storage under inert conditions , whereas methoxy or benzyloxy substituents offer greater oxidative stability .
Biological Activity
Methyl 5-amino-1H-indole-3-carboxylate (MAIC) is a significant compound in the realm of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in research and medicine.
Overview of this compound
MAIC is an indole derivative, which is a prominent structure in many natural products and pharmaceuticals. The compound's structure comprises an indole ring with an amino group and a carboxylate ester, making it a versatile building block for various chemical reactions and biological applications.
MAIC exhibits its biological effects through several mechanisms:
- Receptor Binding: Indole derivatives, including MAIC, have a high affinity for multiple receptors, which can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.
- Enzyme Interaction: MAIC has been shown to inhibit specific protein kinases, crucial for cell signaling pathways. This inhibition can lead to altered cellular functions, including apoptosis in cancer cells.
- Gene Expression Modulation: The compound influences gene expression patterns, which can affect cellular metabolism and proliferation.
Biological Activities
MAIC has been investigated for several biological activities:
- Antimicrobial Activity: Studies have shown that MAIC exhibits significant antibacterial and antifungal properties. For instance, it has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its potency .
| Pathogen | MIC (mg/mL) |
|---|---|
| E. coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| C. albicans | 0.0048 |
- Anticancer Properties: MAIC has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation .
- Anti-inflammatory Effects: The compound's ability to inhibit certain enzymes involved in inflammation suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Antimicrobial Efficacy: A study examined the antimicrobial activity of MAIC against various pathogens, revealing that it effectively inhibited the growth of E. coli and C. albicans at low concentrations, highlighting its potential as a natural antimicrobial agent .
- Cancer Cell Studies: In vitro studies demonstrated that MAIC could significantly reduce the viability of cancer cells through apoptosis induction. The compound's mechanism involved the activation of caspases, which are critical for the apoptotic process.
- Inflammation Models: Experimental models have shown that MAIC reduces inflammation markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory drug.
MAIC undergoes various chemical reactions that enhance its utility:
- Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
- Reduction: The compound can be reduced to yield hydrazine derivatives.
- Substitution Reactions: MAIC can participate in nucleophilic substitution reactions, leading to diverse substituted indole derivatives.
Common Reagents and Conditions
| Reaction Type | Reagents |
|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) |
| Reduction | Lithium aluminum hydride (LiAlH₄) |
| Substitution | Alkyl halides with triethylamine |
Applications in Research and Industry
MAIC serves multiple roles across different fields:
- Medicinal Chemistry: It is a precursor for synthesizing new pharmaceuticals targeting various diseases.
- Biological Research: The compound is studied for its potential as an antimicrobial and anticancer agent.
- Industrial Uses: MAIC is utilized in producing dyes and pigments due to its chemical properties.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 5-amino-1H-indole-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting from indole derivatives. For example, brominated indole carboxylic acids (e.g., 6-bromo-1H-indole-3-carboxylic acid) can undergo functionalization via nucleophilic substitution or coupling reactions to introduce the amino group at position 5. Reaction conditions often include refluxing in acetic acid with catalysts or reagents like sodium acetate .
- Optimization : Key parameters include temperature control (reflux at ~110°C), stoichiometric ratios (1.1 equiv of formyl derivatives), and reaction time (3–5 hours). Purification via column chromatography or recrystallization ensures high yields (>95%) .
Q. How can this compound be characterized using spectroscopic and chromatographic techniques?
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm regioselective substitution (e.g., chemical shifts for NH₂ at δ 5.5–6.0 ppm).
- IR : Stretching vibrations for ester (C=O ~1700 cm⁻¹) and amino groups (N–H ~3400 cm⁻¹).
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 205.08) .
Q. What crystallization techniques are effective for obtaining high-quality single crystals of this compound?
- Techniques : Slow evaporation from polar solvents (e.g., ethanol/water mixtures) under controlled humidity.
- Tools : X-ray crystallography (e.g., SHELX software for structure refinement) confirms molecular packing and hydrogen bonding (N–H⋯O interactions) .
Advanced Research Questions
Q. How can regioselective amination at the 5-position of the indole ring be achieved, and what are the challenges?
- Approach : Use directing groups (e.g., ester at position 3) to guide electrophilic substitution. Palladium-catalyzed Buchwald-Hartwig amination or copper-mediated Ullmann coupling can introduce NH₂ .
- Challenges : Competing reactions at positions 4 or 6 may occur; optimizing protecting groups (e.g., methyl ester) and catalysts (Pd(OAc)₂) minimizes byproducts .
Q. What computational methods (e.g., DFT) predict the electronic structure and solvent effects on this compound?
- DFT Models : B3LYP/6-311++G(d,p) basis set for geometry optimization. CAM-B3LYP and M06-2X functionals analyze solvent effects (polarizable continuum model) and excited-state properties .
- Applications : Predict UV-Vis spectra (λmax ~300 nm in methanol) and charge transfer interactions for photophysical studies .
Q. How can hydrogen bonding and molecular packing in crystal structures be analyzed to inform material properties?
- Tools : ORTEP-3 for visualizing thermal ellipsoids and SHELXL for refining intermolecular interactions (e.g., N–H⋯O distances ~2.8 Å) .
- Insights : Dihedral angles between indole and substituent rings (e.g., ~22.5°) influence crystallinity and solubility .
Q. What strategies assess the bioactivity of this compound derivatives?
- Assays :
- In vitro : Kinase inhibition (e.g., bisindolylmaleimide analogs) tested via fluorescence polarization.
- ADMET : Microsomal stability assays (e.g., liver microsomes) and cytotoxicity screening (MTT assay) .
Safety and Handling
Q. What protocols ensure safe storage and handling of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
